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Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, reactivity, and potential applications of 2-(4-Methoxyphenyl)thiazole-5-
carbaldehyde. This heterocyclic compound, featuring a thiazole core substituted with a

methoxyphenyl group and a reactive carbaldehyde moiety, is a valuable building block in

medicinal chemistry and materials science. This document is intended for researchers,

scientists, and professionals in drug development, offering insights into its synthesis,

characterization, and utility as a versatile synthetic intermediate. While experimental data for

this specific isomer is limited, this guide synthesizes information from analogous compounds

and established chemical principles to provide a robust technical resource.

Introduction and Molecular Overview
2-(4-Methoxyphenyl)thiazole-5-carbaldehyde belongs to the family of 2-arylthiazoles, a class

of heterocyclic compounds recognized for their significant biological activities. The core

structure consists of a five-membered thiazole ring, containing both sulfur and nitrogen atoms,

which imparts unique electronic properties and serves as a key pharmacophore in numerous

therapeutic agents. The presence of the 4-methoxyphenyl group at the 2-position and a formyl

(carbaldehyde) group at the 5-position makes this molecule a particularly interesting

intermediate for further chemical elaboration.
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The aldehyde functional group is a versatile handle for a variety of chemical transformations,

including the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the

construction of more complex molecular architectures, making 2-(4-Methoxyphenyl)thiazole-
5-carbaldehyde a valuable precursor in the synthesis of novel compounds with potential

applications in oncology, as well as in the development of anti-inflammatory and antimicrobial

agents.[1][2]

Key Molecular Identifiers:

Identifier Value

IUPAC Name 2-(4-methoxyphenyl)thiazole-5-carbaldehyde

CAS Number 914348-82-6[2]

Molecular Formula C₁₁H₉NO₂S[2]

Molecular Weight 219.26 g/mol [2]

MDL Number MFCD05864660[2]

Physicochemical and Spectroscopic Properties
While experimentally determined data for 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde is

not widely available in the literature, predictive models and data from closely related analogs

provide valuable insights into its properties.

Table of Physicochemical Properties:

Property Predicted/Reported Value Source

Boiling Point 387.6 ± 48.0 °C (Predicted) [2]

Density 1.266 ± 0.06 g/cm³ (Predicted) -

pKa 1.04 ± 0.10 (Predicted) -

Storage 2-8°C, under inert gas [2]
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Spectroscopic Characterization (Anticipated)
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of

the compound. While specific spectra for 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde are

not readily available, the expected spectral features can be inferred from the analysis of

structurally similar compounds, such as 2-(4-methoxyphenyl)benzo[d]thiazole and other

substituted thiazoles.[3][4]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct

signals for the aromatic protons of the methoxyphenyl and thiazole rings, the methoxy group,

and the aldehyde proton.

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

Thiazole Proton (H-4): A singlet in the aromatic region, likely around δ 8.0-8.5 ppm.

4-Methoxyphenyl Protons: Two doublets in the aromatic region, characteristic of a para-

substituted benzene ring. The protons ortho to the thiazole ring would appear further

downfield (δ 7.8-8.2 ppm) than the protons ortho to the methoxy group (δ 6.9-7.2 ppm).

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for each

unique carbon atom in the molecule.

Aldehyde Carbonyl Carbon (>C=O): A signal in the highly deshielded region, typically δ 185-

195 ppm.

Thiazole Carbons (C-2, C-4, C-5): Signals in the aromatic region, with C-2 being the most

downfield due to its attachment to two heteroatoms.

4-Methoxyphenyl Carbons: Four signals for the aromatic carbons, with the carbon bearing

the methoxy group appearing at a characteristic chemical shift around δ 160 ppm.

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy (Anticipated): The IR spectrum will be characterized by the

stretching vibrations of the key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C=N and C=C Stretching (Aromatic/Thiazole): Multiple bands in the 1450-1610 cm⁻¹ region.

C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.[5]

Mass Spectrometry (Anticipated): The mass spectrum should show a prominent molecular ion

peak (M⁺) at m/z = 219, corresponding to the molecular weight of the compound.

Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other

characteristic fragments of the thiazole and methoxyphenyl moieties.

Synthesis and Purification
The synthesis of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde can be approached through a

multi-step sequence, culminating in the formylation of the pre-formed 2-(4-

methoxyphenyl)thiazole core. The Vilsmeier-Haack reaction is a classical and effective method

for the formylation of electron-rich heterocyclic systems like thiazoles.[6]

Proposed Synthetic Pathway
The overall synthetic strategy involves two key stages: the construction of the 2-arylthiazole

nucleus, followed by the introduction of the carbaldehyde group at the 5-position.
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Stage 1: Hantzsch Thiazole Synthesis Stage 2: Vilsmeier-Haack Formylation

4-Methoxythiobenzamide

2-(4-Methoxyphenyl)thiazole

Reflux in Ethanol

2-Chloro-1,1-diethoxyethane Phosphorus oxychloride (POCl₃)
+ Dimethylformamide (DMF)

Vilsmeier Reagent

Formation

2-(4-Methoxyphenyl)thiazole-5-carbaldehyde

2-(4-Methoxyphenyl)thiazole

Electrophilic Substitution

2-(4-Methoxyphenyl)thiazole-5-carbaldehyde

Condensation Product

Active Methylene Compound
(e.g., Malononitrile, Ethyl Cyanoacetate) Piperidine/Acetic Acid

Catalyst

2-(4-Methoxyphenyl)thiazole-5-carbaldehyde

Alkene Product

THF

Phosphorus Ylide
(e.g., Ph₃P=CHR)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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